Carbonazidoyl chloride
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Overview
Description
Carbonazidoyl chloride is an organic compound with the molecular formula CClN₃O. It is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom, making it an acid chloride. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonazidoyl chloride can be synthesized through several methods, primarily involving the reaction of carboxylic acids with chlorinating agents. Common methods include:
Reaction with Phosphorus(V) Chloride (PCl₅): This method involves reacting the carboxylic acid with phosphorus(V) chloride under cold conditions to produce this compound, phosphorus oxychloride, and hydrogen chloride.
Reaction with Phosphorus(III) Chloride (PCl₃): This method is less dramatic and involves the reaction of carboxylic acids with phosphorus(III) chloride to produce this compound and phosphorous acid.
Reaction with Thionyl Chloride (SOCl₂): This method involves reacting the carboxylic acid with thionyl chloride, producing this compound, sulfur dioxide, and hydrogen chloride.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using thionyl chloride due to its efficiency and the ease of separating the by-products, which are gases .
Chemical Reactions Analysis
Types of Reactions
Carbonazidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: Reacting with water to produce the corresponding carboxylic acid and hydrochloric acid.
Reaction with Alcohols: Producing esters and hydrochloric acid.
Common Reagents and Conditions
Ammonia and Amines: Used in nucleophilic substitution to form amides.
Water: Used in hydrolysis reactions.
Alcohols: Used to form esters.
Major Products
Amides: Formed from reactions with ammonia or amines.
Carboxylic Acids: Formed from hydrolysis.
Esters: Formed from reactions with alcohols.
Scientific Research Applications
Carbonazidoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Used in the synthesis of drug molecules and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of carbonazidoyl chloride primarily involves its reactivity as an electrophile. The chlorine atom attached to the carbonyl group makes the carbon highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is utilized in various chemical synthesis processes .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride (CH₃COCl): Similar in structure but with a methyl group instead of an azido group.
Benzoyl Chloride (C₆H₅COCl): Similar in structure but with a phenyl group instead of an azido group.
Uniqueness
Carbonazidoyl chloride is unique due to the presence of the azido group, which imparts distinct reactivity and properties compared to other acid chlorides. This makes it particularly useful in specific synthetic applications where the azido functionality is required .
Properties
CAS No. |
586963-26-0 |
---|---|
Molecular Formula |
CClN3O |
Molecular Weight |
105.48 g/mol |
IUPAC Name |
N-diazocarbamoyl chloride |
InChI |
InChI=1S/CClN3O/c2-1(6)4-5-3 |
InChI Key |
CEFKLEFCEGVAQV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N=[N+]=[N-])Cl |
Origin of Product |
United States |
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